molecular formula C14H14N4O2 B2914327 3-Isopropyl-3'-(4-methylphenyl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775536-47-4

3-Isopropyl-3'-(4-methylphenyl)-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2914327
CAS No.: 1775536-47-4
M. Wt: 270.292
InChI Key: XDEADLJXMNRKRG-UHFFFAOYSA-N
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Description

3-Isopropyl-3’-(4-methylphenyl)-5,5’-bi-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an isopropyl group and a 4-methylphenyl group attached to the oxadiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-3’-(4-methylphenyl)-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-3’-(4-methylphenyl)-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-Isopropyl-3’-(4-methylphenyl)-5,5’-bi-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential use in pharmaceuticals and agrochemicals.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Isopropyl-3’-(4-methylphenyl)-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-3’-(4-chlorophenyl)-5,5’-bi-1,2,4-oxadiazole
  • 3-Isopropyl-3’-(4-nitrophenyl)-5,5’-bi-1,2,4-oxadiazole
  • 3-Isopropyl-3’-(4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole

Uniqueness

3-Isopropyl-3’-(4-methylphenyl)-5,5’-bi-1,2,4-oxadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl and 4-methylphenyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-8(2)11-15-13(19-17-11)14-16-12(18-20-14)10-6-4-9(3)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEADLJXMNRKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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